molecular formula C23H30N4O3S B11117192 N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide (non-preferred name)

N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide (non-preferred name)

Cat. No.: B11117192
M. Wt: 442.6 g/mol
InChI Key: BHPPDEWERIPFIJ-UHFFFAOYSA-N
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Description

N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a hydrazinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a hydrazination reaction, where a hydrazine derivative reacts with the piperidine ring.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the compound with a benzenesulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinone derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Piperidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and hydrazinyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonamide moiety distinguishes it from other piperidine derivatives, providing additional sites for chemical modification and potential therapeutic applications.

Properties

Molecular Formula

C23H30N4O3S

Molecular Weight

442.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C23H30N4O3S/c1-18(2)19-9-11-21(12-10-19)27(31(29,30)22-7-5-4-6-8-22)17-23(28)25-24-20-13-15-26(3)16-14-20/h4-12,18H,13-17H2,1-3H3,(H,25,28)

InChI Key

BHPPDEWERIPFIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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